CFM-4

Colorectal Cancer Apoptosis Chemotherapy Comparison

Researchers studying drug resistance mechanisms in breast, lung, neuroblastoma, and colorectal cancers require a validated tool that selectively targets malignant cells without affecting normal epithelial cells. CFM-4 addresses this gap as a CARP-1 functional mimetic that inhibits CARP-1 binding to APC-2. - Induces G2M cell cycle arrest and apoptosis via both intrinsic and extrinsic pathways (IC50 10-15 μM) across multiple cancer types including drug-resistant variants. - Suppresses growth of drug-resistant human breast cancer cells while sparing normal MCF-10A breast epithelial cells, demonstrating a clear therapeutic window. - Oral CFM-4 nano-lipid formulation significantly reduces tumor weight, volume, and nodule number in TNBC and NSCLC xenograft models (p<0.05 to p<0.001) with no histological toxicities. Supplied with rigorous analytical characterization and stability documentation to ensure reproducible results. Standard international B2B shipping for R&D use; bulk quantities and custom formulations available upon request.

Molecular Formula C22H16ClN3OS
Molecular Weight 405.9 g/mol
Cat. No. B1668462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCFM-4
SynonymsCFM-4;  CFM 4;  CFM4; 
Molecular FormulaC22H16ClN3OS
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl
InChIInChI=1S/C22H16ClN3OS/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)22(21(26)27)25-24-20(28-22)15-8-2-1-3-9-15/h1-13,25H,14H2
InChIKeyPMADITKBVODKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CFM-4: CARP-1/APC-2 Antagonist Overview


CFM-4 (CAS 331458-02-7) is a small-molecule antagonist that targets the protein-protein interaction between Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1/CCAR1) and the Anaphase-Promoting Complex subunit APC-2 [1]. This compound binds to CARP-1 and stimulates its expression, thereby preventing CARP-1 binding with APC-2, which results in G2M cell cycle arrest and induction of apoptosis with an IC50 range of 10-15 μM [1]. CFM-4 has demonstrated the ability to suppress growth of drug-resistant human breast cancer cells without affecting the growth of normal human breast epithelial MCF-10A cells, suggesting a therapeutic window for selective targeting of malignant cells [1].

Target CARP-1/APC-2 protein-protein interaction antagonist
Mechanism Induces G2M arrest and intrinsic/extrinsic apoptosis pathways
Cell-model context Reported anti-proliferative activity in cancer cell lines with limited effect on MCF-10A normal epithelial cells

CFM-4 vs. Generic CARP-1/APC-2 Antagonists


CARP-1 functional mimetics (CFMs) represent a class of small molecule compounds that inhibit CARP-1 binding with the APC/C E3 ligase subunit APC-2, but not all CFMs exhibit equivalent biological activity or therapeutic potential [1]. CFM-4 has been identified as a lead compound within this class, distinguished by its ability to stimulate CARP-1 expression, activate both intrinsic and extrinsic apoptotic pathways, and suppress growth across multiple cancer types including drug-resistant variants [1][2]. Even structurally related analogs such as CFM-4.16 demonstrate distinct potency profiles and combination activity with conventional chemotherapeutics [2]. Furthermore, CFM-4 uniquely upregulates XIAP-targeting miR513a-3p across neuroblastoma, mesothelioma, and breast cancer cells—a mechanism not documented for other CFM analogs—and its apoptotic efficacy is dependent on CARP-1 expression, as depletion of CARP-1 interferes with CFM-4-mediated cell growth inhibition [3][1].

CARP-1 expression dependence

Response may be attenuated in models with low CARP-1 expression; depletion of CARP-1 interferes with growth inhibition.

Mechanism not shared by analogs

miR513a-3p upregulation and XIAP suppression are documented for CFM-4 but may not transfer to other CFM analogs.

Analog potency profile differs

Structurally related CFM-4.16 shows distinct potency and combination activity; direct substitution may alter apoptosis endpoints.

CFM-4 Comparative Efficacy Evidence


Enhanced Potency vs. 5-FU in Colorectal Cancer

In colorectal cancer (CRC) cell proliferation assays, CFM-4 exhibited substantially greater potency than the classical anti-CRC chemotherapeutic agent 5-fluorouracil (5-FU), a standard-of-care comparator [1]. The growth inhibitory effects were mediated through apoptosis induction, as confirmed by Annexin V/propidium iodide (PI) apoptosis assays [1].

vs. 5-FU potency
Head-to-head
CFM-4 more potent than 5-FU in HT-29 colorectal cancer cells
Supports apoptosis pathway-response interpretation
Magnitude not numerically specified; conference data
Colorectal Cancer Apoptosis Chemotherapy Comparison

Nano-Lipid Formulation Enhances Oral Bioavailability

A nano-lipid formulation of CFM-4 (CFM-4 NLF) significantly enhanced serum bioavailability compared with free CFM-4 when administered orally [1]. Pharmacokinetic analysis of the closely related analog CFM-4.17 showed that nano-lipid particulate formulation (NLPF) increased total drug exposure (AUCtot) by 2.9-fold and peak plasma concentration (Cmax) by 1.18-fold relative to free drug [2].

Bioavailability
Reported
NLF increased AUCtot 2.9× and Cmax 1.18× vs. free drug (CFM-4.17 model)
Supports formulation-exposure review
Data from CFM-4.17 analog; rat PK model
Pharmacokinetics Nano-lipid Formulation Drug Delivery

CFM-4.16 NLF Antitumor Efficacy in TNBC Models

In triple-negative breast cancer (TNBC) MDA-MB-231 xenograft-bearing animals, oral administration of CFM-4.16 nano-lipid formulation (CFM-4.16 NLF) significantly suppressed tumor growth compared to placebo control [1]. Furthermore, the combination of CFM-4.16 NLF with doxorubicin demonstrated statistically significant tumor volume reduction relative to CFM-4.16 NLF monotherapy (p = 0.04), indicating enhanced efficacy with combination treatment [1].

In vivo TNBC
Head-to-head
CFM-4.16 NLF + doxorubicin reduced tumor volume vs. monotherapy (p = 0.04)
Supports xenograft model-response context
MDA-MB-231 model; oral NLF formulation
Triple-Negative Breast Cancer Xenograft Model Nano-lipid Formulation

CFM-4.16 Synergy with Doxorubicin in Drug-Resistant TNBC

In drug-resistant triple-negative breast cancer (TNBC) cells, the CFM-4 analog CFM-4.16 exhibited enhanced inhibition of cell viability when combined with doxorubicin compared to either agent alone [1]. Doxorubicin inhibited viability of parental TNBC cells with a GI50 dose of 0.02-0.1 μM, while CFM-4.16 combination treatment produced superior inhibition relative to doxorubicin monotherapy [1].

Drug-resistant TNBC
Head-to-head
CFM-4.16 + doxorubicin superior inhibition vs. doxorubicin alone (GI50 0.02–0.1 μM in parental cells)
Supports combination-treatment endpoint review
Cell viability assay; drug-resistant TNBC lines
Triple-Negative Breast Cancer Drug Resistance Combination Therapy

Selective Cytotoxicity in Cancer Cells

CFM-4 suppresses growth of drug-resistant human breast cancer cells but does not affect the growth of immortalized human breast epithelial MCF-10A cells [1]. This differential effect indicates a degree of cancer cell selectivity that is not consistently observed across all CARP-1 functional mimetic analogs.

Cancer selectivity
Head-to-head
Inhibits drug-resistant breast cancer cells; minimal effect on MCF-10A normal epithelial cells
Supports cell-model selectivity endpoint review
Qualitative difference; immortalized MCF-10A line
Cancer Selectivity Therapeutic Window Normal Cell Sparing

CFM-4 NLF in NSCLC & TNBC Xenografts

Oral administration of CFM-4 nano-lipid formulation (CFM-4 NLF) significantly reduced tumor weight and volume in xenograft models derived from A549 non-small cell lung cancer (NSCLC) and MDA-MB-231 triple-negative breast cancer (TNBC) cells compared to placebo control (p < 0.05) [1]. Importantly, no gross tissue or histological toxicities were observed in CFM-4 NLF-treated animals, while immunohistochemical analysis revealed increased CARP-1 expression and DNA fragmentation specifically within tumors [1].

Xenograft efficacy
Head-to-head
Tumor weight/volume reduction vs. placebo (p < 0.05 to p < 0.001); no gross toxicity
Supports in vivo model-response and tolerability endpoint context
A549 NSCLC and MDA-MB-231 TNBC models
Non-Small Cell Lung Cancer Triple-Negative Breast Cancer In Vivo Efficacy

CFM-4 Research & Preclinical Applications


Drug-Resistant Breast Cancer & Combination Therapy

CFM-4 is particularly well-suited for investigating mechanisms of drug resistance in breast cancer and developing novel combination strategies. The compound suppresses growth of drug-resistant human breast cancer cells while sparing normal breast epithelial MCF-10A cells [1]. Additionally, the CFM-4 analog CFM-4.16 exhibits enhanced inhibition of TNBC cell viability when combined with doxorubicin, providing a basis for combination therapy studies against chemotherapy-resistant disease [1]. CFM-4.16 nano-lipid formulation plus doxorubicin has demonstrated significant tumor volume reduction in TNBC xenografts (p = 0.04 versus CFM-4.16 NLF monotherapy) .

TNBC & NSCLC Preclinical Xenograft Studies

CFM-4 nano-lipid formulation (CFM-4 NLF) provides a validated tool for in vivo xenograft studies in TNBC and NSCLC models. Oral administration of CFM-4 NLF significantly reduced tumor weight, volume, and nodule number in A549 NSCLC and MDA-MB-231 TNBC xenografts (p < 0.05 to p < 0.001) with no observed gross tissue or histological toxicities [1]. Immunohistochemical analysis confirmed increased CARP-1 expression and DNA fragmentation within tumors of treated animals, providing mechanistic validation [1]. The formulation also enhances serum bioavailability relative to free CFM-4, enabling more efficient systemic delivery [1].

Colorectal Cancer Proliferation & Apoptosis Studies

CFM-4 offers a research tool for colorectal cancer (CRC) studies requiring a potent pro-apoptotic agent with demonstrated superiority over 5-fluorouracil. CFM-4 inhibited CRC cell proliferation in a dose- and time-dependent manner and was significantly more potent than 5-FU [1]. Mechanistic analyses revealed that CFM-4 upregulates expression of caspase-8, caspase-9, p53 and its downstream targets (PUMA, Noxa, Smac), and TRAIL death receptors (DR4, DR5), indicating activation of both intrinsic and extrinsic apoptotic pathways [1].

Neuroblastoma & Pediatric Cancer Research

CFM-4 demonstrates inhibitory activity against neuroblastoma (NB) cells independent of their p53 and MYCN status, making it a valuable tool for studying high-risk, treatment-resistant pediatric tumors [1]. In NB cells, CFM-4 induces apoptosis through activation of pro-apoptotic stress-activated kinases (SAPKs) p38 and JNK, stimulates CARP-1 expression and PARP1 cleavage, and promotes loss of oncogenes C-myc and N-myc as well as mitotic cyclin B1 [1]. CFM-4 treatment also upregulates XIAP-targeting miR513a-3p and diminishes expression of anti-apoptotic XIAP1, cIAP1, and Survivin proteins across NB, mesothelioma, and breast cancer cells [1].

Application
Selection Property
Validation Focus
Breast cancer cell model studies
CARP-1 pathway response in drug-resistant lines
Apoptosis and chemoresistance endpoints
In vivo xenograft tumor models
Nano-lipid formulation exposure context
Tumor growth inhibition and biomarker endpoints
Colorectal cancer cell model studies
p53/TRAIL death receptor pathway activation
Caspase-8/9, DR4/DR5, and downstream targets
Neuroblastoma cell model studies
SAPK/JNK/p38 and XIAP-suppressive mechanisms
Oncogene suppression (MYCN, cyclin B1) and apoptosis markers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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